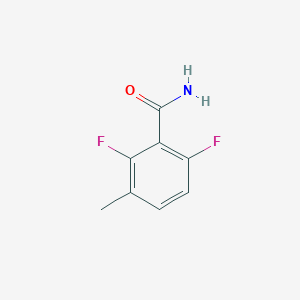

2,6-Difluoro-3-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFLDSNCRFCSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305260 | |

| Record name | 2,6-Difluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-36-4 | |

| Record name | 2,6-Difluoro-3-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluoro-3-methylbenzamide: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: 2,6-Difluoro-3-methylbenzamide is a fluorinated aromatic compound of significant interest to the scientific research and drug development communities. Its unique structural arrangement—featuring a primary amide, a lipophilic methyl group, and two ortho-fluorine atoms—confers a distinct set of chemical properties that make it a valuable building block. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the core properties, spectroscopic signature, synthesis, and key applications of this compound, with a particular focus on its emerging roles as a ligand for the Cereblon (CRBN) E3 ligase in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold for novel FtsZ-targeting antibacterial agents.

Core Chemical and Physical Properties

This compound's chemical behavior is dictated by the interplay of its functional groups. The two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect and can act as conformational control elements.[3][4] The methyl group adds lipophilicity, while the primary amide group serves as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems.

}

Figure 1: Chemical Structure of this compound.

| Property | Value | Source |

| CAS Number | 261763-36-4 | [5][6] |

| Molecular Formula | C₈H₇F₂NO | [5][7] |

| Molecular Weight | 171.14 g/mol | [6][7] |

| Physical State | Solid / Powder | [5] |

| Melting Point | 138-142 °C (for precursor acid) | [8] |

| MDL Number | MFCD01631408 | [6] |

Note: The melting point is for the precursor 2,6-difluoro-3-methylbenzoic acid, as specific experimental data for the amide is not widely published. It is expected to be a high-melting solid.

Spectroscopic Characterization

For any researcher, confirming the identity and purity of a synthesized or purchased compound is paramount. The following sections describe the expected spectroscopic data for this compound, providing a benchmark for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

-

Amide Protons (-CONH₂): Two broad singlets, typically in the range of δ 5.5-8.5 ppm. The chemical shift can be highly dependent on solvent and concentration.

-

Aromatic Protons (-CH-): Two signals corresponding to the two protons on the benzene ring. These will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms (³JHF and ⁴JHF coupling). Expected region is δ 6.8-7.5 ppm.

-

Methyl Protons (-CH₃): A singlet (or a narrow triplet due to ⁴JHF coupling) around δ 2.1-2.4 ppm, with an integration of 3H.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display 8 signals. The fluorine substitutions are highly diagnostic.

-

Carbonyl Carbon (-C=O): A singlet in the δ 165-170 ppm region.

-

Aromatic Carbons: Six distinct signals. The two carbons directly bonded to fluorine (C2 and C6) will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-260 Hz). The other aromatic carbons will also show splitting due to two- and three-bond C-F coupling.

-

Methyl Carbon (-CH₃): A singlet (or a quartet due to J-coupling with fluorine) in the aliphatic region, typically δ 14-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

N-H Stretch: Two distinct, sharp-to-medium bands in the 3100-3500 cm⁻¹ region, characteristic of a primary amide.

-

C-H Stretch (Aromatic/Aliphatic): Signals around 2900-3100 cm⁻¹.

-

C=O Stretch (Amide I band): A very strong, sharp absorption around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II band): A strong band near 1620-1650 cm⁻¹.

-

C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 171. Key fragmentation patterns would likely include the loss of the amide group (-NH₂) to give a fragment at m/z = 155 and the loss of the entire carboxamide group (-CONH₂) to give a fragment at m/z = 127.

Synthesis and Reactivity

Retrosynthetic Analysis & Proposed Synthesis

The most direct and industrially relevant synthesis of this compound proceeds from its corresponding carboxylic acid, 2,6-difluoro-3-methylbenzoic acid (CAS 32890-88-3).[9][10] This common transformation involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by amination.

}

Figure 2: Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis from Carboxylic Acid

This protocol is a trusted, two-step procedure widely used for benzamide synthesis. Each step includes validation checks to ensure the reaction proceeds as expected.

Step 1: Acyl Chloride Formation

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing CaCl₂).

-

Reagents: To the flask, add 2,6-difluoro-3-methylbenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂) (2.0-3.0 eq) as the solvent and chlorinating agent.

-

Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) and stir for 2-4 hours.

-

Validation Check: The reaction progress can be monitored by observing the cessation of gas (SO₂ and HCl) evolution. The solid starting material should fully dissolve.

-

Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 2,6-difluoro-3-methylbenzoyl chloride is a liquid and can often be used in the next step without further purification.

Step 2: Amination to Form the Benzamide

-

Setup: In a separate flask equipped with a magnetic stirrer and placed in an ice bath, prepare a concentrated solution of aqueous ammonium hydroxide (NH₄OH) (excess, >5 eq).

-

Reaction: Dissolve the crude acyl chloride from Step 1 in a dry, inert solvent (e.g., dichloromethane or THF). Add this solution dropwise to the cold, vigorously stirring ammonium hydroxide solution. A white precipitate of the benzamide will form immediately.

-

Validation Check: The reaction is highly exothermic and rapid. The formation of a thick white precipitate is a strong indicator of product formation.

-

Workup: Stir the mixture for an additional 30-60 minutes after the addition is complete.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove ammonium salts, followed by a small amount of cold diethyl ether to remove non-polar impurities.

-

Final Product: Dry the resulting white solid under vacuum. Purity can be confirmed by melting point analysis and the spectroscopic methods outlined in Section 2.

Applications in Drug Discovery and Agrochemicals

The 2,6-difluorobenzamide scaffold is a privileged structure in modern chemical research, appearing in compounds designed for both pharmaceutical and agricultural applications.

Cereblon (CRBN) Ligands for PROTACs

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality. Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. Cereblon (CRBN) is one of the most commonly used E3 ligases for this purpose.[11]

Studies have shown that simplified, non-phthalimide benzamide derivatives can act as effective CRBN ligands.[12][13][14] Critically, the introduction of fluorine atoms to the benzamide scaffold has been found to increase binding affinity to CRBN.[12][15] this compound represents a core fragment that can be elaborated into more complex and potent CRBN ligands for the development of next-generation PROTAC degraders.[11]

}

Figure 3: Mechanism of Action for a PROTAC utilizing a benzamide-based CRBN ligand.

FtsZ Inhibitors for Novel Antibiotics

With rising antimicrobial resistance, there is an urgent need for new antibiotics with novel mechanisms of action.[16] The bacterial protein FtsZ, a homolog of eukaryotic tubulin, is essential for cell division and represents a promising antibacterial target.[17] The 2,6-difluorobenzamide scaffold is a cornerstone of some of the most potent FtsZ inhibitors discovered to date.[3][16] Specifically, derivatives with a substituent at the 3-position, such as 2,6-difluoro-3-methoxybenzamide, have shown potent activity against bacteria like S. aureus.[3][18] this compound is therefore an important starting point and building block for the synthesis of new FtsZ-targeting antibacterial candidates.[18][19]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety. The following information is derived from its Safety Data Sheet (SDS).[5]

-

Hazard Identification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

| Precautionary Measure | Protocol |

| Engineering Controls | Use only in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[5] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[5] |

| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] |

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[5]

-

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed building block for addressing complex challenges in modern science. Its carefully placed functional groups provide a unique combination of reactivity, stability, and biological relevance. For researchers in drug discovery, it offers a validated scaffold for developing potent inhibitors of bacterial cell division and a promising entry point for creating sophisticated protein degraders. This guide provides the foundational knowledge required for scientists to confidently handle, synthesize, and innovate with this versatile chemical compound.

References

-

Schliemann, M., Mair, M., Pantzer, A., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link][11][12]

-

Schliemann, M., Mair, M., Pantzer, A., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link][14][15]

-

Schliemann, M., Mair, M., Pantzer, A., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Center for Biotechnology Information. [Link][11]

-

Schliemann, M., Mair, M., Pantzer, A., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Semantic Scholar. [Link][13]

-

Baud, S., et al. (2021). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. National Center for Biotechnology Information. [Link][17]

-

Savarino, A., et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. National Center for Biotechnology Information. [Link][3]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link][1]

-

Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link][18]

-

Tallec, A., et al. (2020). Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. MDPI. [Link][19]

-

Chopra, D. & Row, T. N. G. (2018). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. [Link][4]

-

Al-Rashida, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. National Center for Biotechnology Information. [Link][2]

-

Stenutz (n.d.). 2,6-difluoro-3-methylbenzoic acid. Stenutz. [Link][9]

-

National Center for Biotechnology Information (n.d.). 2,6-Difluoro-3-methylbenzoic acid. PubChem. [Link][10]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 261763-36-4|this compound|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. 2,6-difluoro-3-methylbenzoic acid [stenutz.eu]

- 10. 2,6-Difluoro-3-methylbenzoic acid | C8H6F2O2 | CID 2774142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [PDF] Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs | Semantic Scholar [semanticscholar.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. scispace.com [scispace.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Difluoro-3-methylbenzamide

CAS Number: 261763-36-4 Molecular Formula: C₈H₇F₂NO Molecular Weight: 171.14 g/mol

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2,6-Difluoro-3-methylbenzamide, a fluorinated aromatic amide of significant interest in contemporary drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications, with a particular focus on its role as a scaffold for novel antibacterial agents.

Introduction: The Significance of Fluorinated Benzamides in Drug Discovery

This compound belongs to a class of compounds that has garnered considerable attention for its utility as a versatile building block in the synthesis of biologically active molecules. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.

The 2,6-difluorobenzamide motif, in particular, is a key pharmacophore in a range of emerging therapeutic agents. Notably, this structural unit is central to a class of potent inhibitors of the bacterial cell division protein FtsZ, a highly conserved and essential protein in most bacteria, making it an attractive target for the development of new antibiotics with novel mechanisms of action.[1] The addition of a methyl group at the 3-position of the benzamide ring, as in the case of this compound, allows for further structural diversification and modulation of biological activity.

This guide will delve into the technical aspects of this compound, providing a foundational understanding for its application in research and development.

Synthesis of this compound: Plausible Synthetic Routes

While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be logically approached through established methodologies for the preparation of aromatic amides. The two most plausible synthetic pathways start from either the corresponding benzoic acid or benzonitrile.

Route 1: Amidation of 2,6-Difluoro-3-methylbenzoic acid

This classical approach involves the activation of the carboxylic acid group of 2,6-Difluoro-3-methylbenzoic acid, followed by reaction with an ammonia source.

Workflow Diagram:

Caption: Proposed synthesis of this compound from its corresponding benzoic acid.

Experimental Protocol (Representative):

-

Activation of the Carboxylic Acid:

-

To a solution of 2,6-Difluoro-3-methylbenzoic acid in an inert solvent (e.g., dichloromethane or toluene), a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added, often with a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acyl chloride intermediate.

-

The excess chlorinating agent and solvent are removed under reduced pressure.

-

-

Amidation:

-

The crude acyl chloride is dissolved in an aprotic solvent (e.g., tetrahydrofuran or dioxane).

-

This solution is then added dropwise to a cooled (0-5 °C) concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in an organic solvent.

-

The reaction is stirred for several hours, allowing it to warm to room temperature.

-

-

Work-up and Purification:

-

The reaction mixture is concentrated to remove the organic solvent.

-

The resulting solid is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Route 2: Hydrolysis of 2,6-Difluoro-3-methylbenzonitrile

The hydrolysis of a nitrile to a primary amide is another robust and widely used transformation. This can be achieved under acidic or basic conditions, or through more modern, environmentally benign methods.

Workflow Diagram:

Caption: Proposed synthesis of this compound via hydrolysis of the corresponding nitrile.

Experimental Protocol (Representative - Based on High-Temperature Water Hydrolysis):

A promising and green approach for the hydrolysis of related difluorobenzonitriles involves the use of high-temperature or near-critical water, which avoids the need for strong acids or bases.[2][3]

-

Reaction Setup:

-

A high-pressure reactor is charged with 2,6-Difluoro-3-methylbenzonitrile and deionized water.

-

The reactor is sealed and purged with an inert gas.

-

-

Hydrolysis:

-

Work-up and Purification:

-

After cooling to room temperature, the product may precipitate from the aqueous medium.

-

Salting out with sodium chloride can be employed to enhance the precipitation of the product.[2]

-

The solid is collected by filtration, washed with water, and dried.

-

Recrystallization can be used for further purification.

-

Analytical Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons (2H) appearing as multiplets in the aromatic region (δ 7.0-7.5 ppm).- Methyl protons (3H) as a singlet around δ 2.2-2.4 ppm.- Amide protons (2H) as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. |

| ¹³C NMR | - Aromatic carbons (6C) in the range of δ 110-165 ppm, with characteristic C-F couplings.- Methyl carbon (1C) around δ 15-20 ppm.- Carbonyl carbon (1C) in the range of δ 165-170 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching of the primary amide at approximately 3400-3200 cm⁻¹ (two bands).- C=O stretching (Amide I band) around 1680-1650 cm⁻¹.- N-H bending (Amide II band) around 1640-1550 cm⁻¹.- C-F stretching in the range of 1300-1100 cm⁻¹. |

| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z = 171.- Fragmentation pattern may show losses of NH₂ (m/z = 155) and CO (m/z = 143). |

Applications in Drug Discovery: A Scaffold for FtsZ Inhibitors

The 2,6-difluorobenzamide core structure is a cornerstone in the development of a novel class of antibacterial agents that target the filamentous temperature-sensitive protein Z (FtsZ).[1] FtsZ is a bacterial homolog of eukaryotic tubulin and plays a critical role in bacterial cell division by polymerizing to form the Z-ring at the site of division.

Mechanism of Action:

2,6-difluorobenzamide derivatives act as allosteric inhibitors of FtsZ. They do not bind to the GTP-binding site but rather to a cleft between the N-terminal and C-terminal domains of the FtsZ monomer. This binding event is thought to stabilize the FtsZ polymer, disrupting the dynamic nature of the Z-ring and ultimately leading to an inhibition of cell division and bacterial death.

Structure-Activity Relationship (SAR) Insights:

SAR studies on this class of compounds have revealed that the 2,6-difluoro substitution on the benzamide ring is crucial for potent activity.[1] The 3-position of the benzamide ring is a key point for modification to enhance antibacterial activity and modulate pharmacokinetic properties. The introduction of a methyl group, as in this compound, provides a vector for further derivatization, for instance, through the attachment of various alkoxy or aryloxy groups, which can lead to compounds with improved activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Logical Relationship Diagram:

Caption: The role of the this compound scaffold in the inhibition of bacterial cell division via FtsZ.

Safety and Handling

Based on available safety data for this compound and related compounds, the following precautions should be observed:

-

Hazard Classification: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, mist, or spray.

-

First Aid: In case of contact with skin, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air and keep comfortable for breathing. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its structural features make it an attractive starting material for the synthesis of novel therapeutic agents, particularly antibacterial compounds targeting FtsZ. This technical guide has provided an in-depth overview of its synthesis, characterization, and applications, offering a solid foundation for researchers and drug development professionals working with this promising molecule. Further research into its synthesis optimization and the biological activities of its derivatives is warranted and expected to yield exciting new discoveries.

References

- CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents.

-

Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure–Activity Relationships. ChemMedChem, 12(16), 1225-1225. Available at: [Link]

-

Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (2012). Journal of Chemical Industry and Engineering (China). Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of 2,6-Difluoro-3-methylbenzamide

This guide provides a detailed exploration of the probable mechanisms of action for 2,6-Difluoro-3-methylbenzamide, a compound belonging to a class of molecules with significant, albeit divergent, biological activities. For researchers, scientists, and drug development professionals, understanding the foundational biochemistry of this structural motif is paramount for targeted application and novel discovery. While direct literature on this compound is sparse, the core 2,6-difluorobenzamide scaffold is well-characterized, pointing towards two primary and potent mechanisms of action: inhibition of bacterial cell division via FtsZ targeting, and disruption of insect growth through chitin synthesis inhibition.

This document will dissect these two potential pathways, offering not just a review of the established science but also actionable experimental protocols to validate these hypotheses for the specific molecule . The causality behind experimental choices is explained, ensuring a self-validating system of inquiry for your research endeavors.

Part 1: Antibacterial Activity through FtsZ Inhibition

The 2,6-difluorobenzamide moiety is a known inhibitor of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cytoskeleton.[1][2][3] FtsZ is a homolog of eukaryotic tubulin and polymerizes at the mid-cell to form the Z-ring, which is essential for bacterial cytokinesis. The inhibition of FtsZ polymerization leads to filamentation of the bacteria and ultimately cell death, making it a prime target for novel antibiotics.

The Molecular Mechanism of FtsZ Inhibition

Derivatives of 2,6-difluorobenzamide have been shown to bind to an allosteric site on the FtsZ protein, distinct from the GTP-binding site.[2] This binding event stabilizes the straight conformation of FtsZ protofilaments, preventing the curvature required for the formation of the functional Z-ring.

The 2,6-difluoro substitution on the benzamide ring is critical for this activity. Molecular docking studies have revealed that the fluorine atoms contribute to strong hydrophobic interactions within the allosteric pocket.[2] Specifically, the 2-fluoro group can interact with residues such as Asn263, while the 6-fluoro group engages with residues like Val203 and Val297 in Staphylococcus aureus FtsZ.[2] The carboxamide group is also essential, forming key hydrogen bonds with residues like Val207 and Leu209.[2] The 3-methyl group on this compound would likely occupy a hydrophobic pocket, potentially influencing the compound's potency and target specificity.

Visualizing FtsZ Inhibition

Caption: FtsZ inhibition pathway by this compound.

Quantitative Data on Related FtsZ Inhibitors

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 3-Chloroalkoxy-2,6-difluorobenzamide | Bacillus subtilis | 0.25-1 | [1] |

| 3-Bromoalkoxy-2,6-difluorobenzamide | Bacillus subtilis | 0.25-1 | [1] |

| 3-Alkyloxy-2,6-difluorobenzamide | Bacillus subtilis | 0.25-1 | [1] |

| 2,6-Difluoro-3-methoxybenzamide (DFMBA) | Staphylococcus aureus | <10 | [1][2] |

Experimental Protocol: FtsZ Polymerization Assay

This protocol is designed to determine if this compound inhibits the GTP-induced polymerization of FtsZ in vitro.

1. Reagents and Buffers:

-

Purified FtsZ protein (e.g., from E. coli or S. aureus)

-

Polymerization Buffer (MES-NaOH pH 6.5, 50 mM; MgCl₂, 10 mM; KCl, 50 mM)

-

GTP solution (10 mM in water)

-

This compound stock solution (10 mM in DMSO)

-

DMSO (vehicle control)

2. Procedure:

-

On a 96-well plate, prepare serial dilutions of this compound in Polymerization Buffer. Include a vehicle control (DMSO) and a no-GTP control.

-

Add FtsZ protein to each well to a final concentration of 10 µM.

-

Incubate the plate at 37°C for 15 minutes to allow for compound binding.

-

Initiate polymerization by adding GTP to each well to a final concentration of 1 mM.

-

Immediately measure the light scattering at 340 nm every 30 seconds for 30 minutes using a plate reader. An increase in light scattering indicates FtsZ polymerization.

3. Data Analysis:

-

Plot light scattering versus time for each concentration of the test compound.

-

The rate of polymerization can be determined from the initial slope of the curve.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits FtsZ polymerization by 50%.

Part 2: Insecticidal Activity via Chitin Synthesis Inhibition

The 2,6-difluorobenzamide core is also a key feature of benzoylphenylurea insecticides, such as Diflubenzuron.[4][5] These compounds act as insect growth regulators (IGRs) by inhibiting chitin synthesis, a process essential for the formation of the insect exoskeleton.[6][7][8] As vertebrates do not synthesize chitin, these compounds offer a high degree of selectivity.[6]

The Molecular Mechanism of Chitin Synthesis Inhibition

Benzoylphenylureas disrupt the final stage of chitin biosynthesis, which is the polymerization of N-acetylglucosamine (NAG) into chitin chains by the enzyme chitin synthase.[6] While the precise binding site is still under investigation, it is believed that these inhibitors interfere with the catalytic activity of chitin synthase, an integral membrane protein.[6] This leads to the production of a weak, malformed cuticle. During molting, the insect is unable to withstand the internal pressure and dies.

The 2,6-difluorobenzoyl group is crucial for this activity, likely interacting with the enzyme's active site or an allosteric regulatory site. The urea linkage and the substituted phenyl ring also play significant roles in the molecule's overall efficacy and insecticidal spectrum. Given its structural similarity, this compound could potentially mimic this action, although the amide linkage may alter its potency compared to the urea linkage in classic benzoylphenylureas.

Visualizing Chitin Synthesis Inhibition

Caption: Chitin synthesis inhibition pathway by this compound.

Quantitative Data on Related Chitin Synthesis Inhibitors

| Compound | Target Organism | LC₅₀ (mg/L) | Reference |

| Diflubenzuron | Aedes aegypti | variable | [7] |

| Flubendiamide | Mythimna separata (armyworm) | 0.0412 | [9] |

| Compound 8h* | Mythimna separata (armyworm) | 0.0512 | [9] |

*Compound 8h is a novel analogue of flubendiamide.[9]

Experimental Protocol: Insect Larval Bioassay

This protocol is designed to assess the insecticidal activity of this compound on a model insect larva, such as the armyworm (Mythimna separata).

1. Materials:

-

Third-instar larvae of Mythimna separata

-

Artificial diet

-

This compound

-

Acetone (as a solvent)

-

Triton X-100 (as a surfactant)

-

Petri dishes

2. Procedure:

-

Prepare a stock solution of this compound in acetone.

-

Create a series of test solutions by diluting the stock solution with distilled water containing 0.1% Triton X-100. Include a solvent control.

-

Dip leaves of a suitable host plant (e.g., cabbage) into each test solution for 10 seconds and allow them to air dry.

-

Place one treated leaf into a Petri dish lined with moistened filter paper.

-

Introduce 10 third-instar larvae into each Petri dish.

-

Incubate at 25 ± 1°C with a 14:10 light:dark photoperiod.

-

Assess mortality after 24, 48, and 72 hours. Larvae that are unable to move when prodded are considered dead.

3. Data Analysis:

-

Correct the observed mortality using Abbott's formula if mortality is observed in the control group.

-

Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Visualizing the Experimental Workflow

Caption: Workflow for the insect larval bioassay.

Conclusion

This compound is a molecule of significant interest due to its structural relationship with two classes of potent bioactive compounds. The evidence strongly suggests that its mechanism of action is likely to be either as an inhibitor of the bacterial FtsZ protein, conferring antibacterial properties, or as a disruptor of chitin synthesis, resulting in insecticidal activity. The provided experimental protocols offer a clear path for researchers to elucidate the precise biological function of this compound. Further investigation into its target specificity, potency, and potential for resistance development will be crucial for any future applications in medicine or agriculture.

References

-

Ma, S. et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 995-999. [Link]

-

Artola, M. et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 28(5), 2105. [Link]

-

Taddei, M. et al. (2016). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. Bioorganic & Medicinal Chemistry, 24(20), 4961-4975. [Link]

-

Merzendorfer, H. (2020). Chitin synthesis inhibitors: Old molecules and new developments. Insect Science, 28(4), 867-882. [Link]

-

Zhao, X. et al. (2020). Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. RSC Advances, 10(57), 34653-34661. [Link]

-

NIST. (n.d.). This compound, N-(4-fluorophenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-hydroxybenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-methylbenzylamine. Retrieved from [Link]

-

Belinato, T. A., & Valle, D. (2015). The Impact of Selection With Diflubenzuron, a Chitin Synthesis Inhibitor, on the Fitness of Two Brazilian Aedes Aegypti Field Populations. PLoS One, 10(6), e0130719. [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-methoxybenzamide. Retrieved from [Link]

-

Hammann, I., & Sirrenberg, W. (1980). BAY SIR 8514, a new chitin synthesis inhibitor. Pflanzenschutz-Nachrichten Bayer, 33(1), 1-34. [Link]

-

Li, Y. et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3331. [Link]

-

Sun, R. et al. (2022). Discovery of benzoylphenylurea chitin synthesis inhibitor diflubenzuron (1). Journal of Agricultural and Food Chemistry, 70(35), 10745-10756. [Link]

Sources

- 1. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Impact of Selection with Diflubenzuron, a Chitin Synthesis Inhibitor, on the Fitness of Two Brazilian Aedes aegypti Field Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 2,6-Difluoro-3-methylbenzamide as a Potent Inhibitor of FtsZ: A Technical Guide for Drug Discovery Professionals

Abstract

In the escalating battle against antimicrobial resistance, the bacterial cell division protein FtsZ has emerged as a compelling target for novel therapeutic agents. This guide provides an in-depth technical exploration of 2,6-Difluoro-3-methylbenzamide, a promising small molecule inhibitor of FtsZ. We will dissect its mechanism of action, provide a plausible synthetic route, and detail the critical experimental protocols for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of next-generation antibiotics.

Introduction: The Imperative for Novel Antibacterial Targets

The rise of multidrug-resistant bacteria poses a grave threat to global health. Consequently, there is an urgent need to identify and validate novel antibacterial targets that are essential for bacterial survival and distinct from their eukaryotic counterparts. The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a highly attractive target that meets these criteria. FtsZ, a prokaryotic homolog of eukaryotic tubulin, is a GTP-dependent protein central to bacterial cytokinesis.[1] It polymerizes at the mid-cell to form the Z-ring, a dynamic scaffold that recruits other proteins to form the divisome, the machinery responsible for septal wall synthesis and cell division.[2] Inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation and eventual bacterial cell death.[3]

The benzamide scaffold has been a fertile ground for the discovery of FtsZ inhibitors.[4] Early research identified 3-methoxybenzamide as a weak inhibitor of FtsZ.[5] This led to the development of more potent analogs, including the clinical candidate TXA709 and the well-characterized research tool PC190723.[6] These molecules bind to an allosteric site on FtsZ, distinct from the GTP-binding pocket, located in a cleft between the two subdomains of the protein.[7] This guide focuses on this compound, a derivative that leverages key structure-activity relationship (SAR) insights from this class of inhibitors. The inclusion of the 2,6-difluoro motif is known to enhance the binding affinity and antibacterial activity of benzamide-based FtsZ inhibitors.[4]

Mechanism of Action: Allosteric Inhibition of FtsZ Dynamics

This compound is predicted to function as an allosteric inhibitor of FtsZ. The rationale for this mechanism is based on extensive studies of structurally related compounds. The core 2,6-difluorobenzamide moiety is crucial for interaction with a specific allosteric binding pocket on FtsZ.

The proposed mechanism involves the binding of the inhibitor to the interdomain cleft of FtsZ. This binding event is thought to stabilize the FtsZ monomer in a conformation that is incompatible with proper protofilament assembly. By preventing the dynamic polymerization and depolymerization of FtsZ protofilaments, the inhibitor effectively disrupts the formation and function of the Z-ring. This leads to a cascade of events culminating in the cessation of cell division, characterized by cell filamentation and ultimately, lysis.

Figure 1: Proposed mechanism of action of this compound.

Synthesis of this compound

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,6-Difluoro-3-methylbenzonitrile

This intermediate can be prepared from commercially available 1,3-difluoro-2-methylbenzene via a Sandmeyer reaction.

-

Nitration: React 1,3-difluoro-2-methylbenzene with a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 1,3-difluoro-2-methyl-4-nitrobenzene.

-

Reduction: Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to give 2,6-difluoro-3-methylaniline.

-

Diazotization: Treat the aniline derivative with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Cyanation (Sandmeyer Reaction): React the diazonium salt with a solution of copper(I) cyanide to yield 2,6-difluoro-3-methylbenzonitrile.

Step 2: Hydrolysis of 2,6-Difluoro-3-methylbenzonitrile to this compound

The hydrolysis of the nitrile to the amide is a critical step that can be achieved through several methods, with enzymatic and alkaline hydrolysis being highly effective.[8]

Method A: Alkaline Hydrolysis

-

Dissolve 2,6-difluoro-3-methylbenzonitrile in a suitable solvent such as ethanol or a mixture of DMSO and water.

-

Add a solution of hydrogen peroxide followed by an aqueous base (e.g., sodium hydroxide or potassium carbonate).

-

Heat the reaction mixture, typically between 50-80°C, and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and neutralize with an acid to precipitate the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Enzymatic Hydrolysis

-

Utilize a nitrile hydratase enzyme in a buffered aqueous solution.

-

Add 2,6-difluoro-3-methylbenzonitrile to the enzyme solution and incubate at the optimal temperature and pH for the specific enzyme.

-

This method often provides high yields and purity with minimal byproduct formation.[8]

-

Isolate the product by extraction or filtration.

Figure 2: Plausible synthetic workflow for this compound.

Experimental Validation: A Multi-faceted Approach

The validation of this compound as a bona fide FtsZ inhibitor requires a series of well-controlled in vitro and in vivo experiments.

In Vitro Assays

4.1.1. FtsZ Polymerization Assay (Light Scattering)

This assay directly measures the effect of the inhibitor on the polymerization of purified FtsZ protein in real-time.

Protocol:

-

Protein Purification: Purify FtsZ from a suitable bacterial host (e.g., Staphylococcus aureus or Bacillus subtilis) using established protocols, such as Ni-NTA affinity chromatography for His-tagged protein.[9]

-

Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing purified FtsZ (typically 5-12 µM) in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).[10]

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or a vehicle control to the reaction mixture. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

-

Baseline Measurement: Incubate the mixture at 30°C for several minutes in a fluorometer or spectrophotometer capable of 90° light scattering measurements (excitation and emission wavelengths set to 350 nm) to establish a stable baseline.[11]

-

Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM.

-

Data Acquisition: Monitor the increase in light scattering over time. A potent inhibitor will reduce the rate and extent of the increase in light scattering.

4.1.2. FtsZ GTPase Activity Assay

The GTPase activity of FtsZ is coupled to its polymerization dynamics. This assay quantifies the rate of GTP hydrolysis.

Protocol (Malachite Green-based):

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing purified FtsZ (e.g., 5 µM) in a GTPase assay buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM KCl, 5 mM MgCl₂).[10]

-

Inhibitor Incubation: Add serial dilutions of this compound or a vehicle control and pre-incubate at 37°C for 10 minutes.[5]

-

Initiation of Reaction: Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-20 minutes).

-

Phosphate Detection: Stop the reaction and detect the released inorganic phosphate by adding a malachite green-molybdate reagent.[5]

-

Absorbance Measurement: Measure the absorbance at approximately 630-650 nm.

-

Data Analysis: Generate a standard curve using known phosphate concentrations to quantify the amount of GTP hydrolyzed. Calculate the IC₅₀ value, which is the inhibitor concentration that reduces GTPase activity by 50%.[5]

In Vivo and Cellular Assays

4.2.1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a bacterial strain.

Protocol (Broth Microdilution):

-

Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium.

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well plate containing the broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

4.2.2. Immunofluorescence Microscopy

This technique visualizes the effect of the inhibitor on FtsZ localization and cell morphology in intact bacterial cells.

Protocol:

-

Cell Treatment: Treat a mid-log phase bacterial culture with this compound at a concentration above its MIC. Include an untreated control.

-

Fixation: After a suitable incubation period (e.g., 1-2 hours), fix the cells with a fixative such as 4% paraformaldehyde.[12]

-

Permeabilization: Permeabilize the cell walls with an agent like lysozyme to allow antibody penetration.

-

Immunostaining:

-

Incubate the cells with a primary antibody specific for FtsZ.

-

Wash the cells and then incubate with a fluorescently labeled secondary antibody.

-

-

Microscopy: Mount the stained cells on a slide and visualize them using a fluorescence microscope.

-

Analysis: Observe for changes in cell morphology (e.g., filamentation) and the localization of FtsZ. In treated cells, the characteristic Z-ring at the mid-cell should be disrupted or absent.

Quantitative Data and Structure-Activity Relationship (SAR)

While specific quantitative data for this compound is not available in the public domain, we can infer its potential potency based on the SAR of related compounds.

| Compound | R1 | R2 | R3 | Reported Activity |

| 3-Methoxybenzamide | H | OCH₃ | H | Weak FtsZ inhibitor |

| PC190723 | F | O-heterocycle | F | Potent anti-staphylococcal activity |

| This compound | F | CH₃ | F | Predicted potent FtsZ inhibitor |

The 2,6-difluoro substitution on the benzamide ring is a key feature that generally enhances activity against FtsZ.[4] The replacement of the 3-methoxy group with a 3-methyl group is a subtle modification. While the methoxy group can act as a hydrogen bond acceptor, the methyl group is hydrophobic. The impact of this change on binding affinity would need to be determined experimentally, but it is plausible that the compound will retain significant inhibitory activity.

Conclusion and Future Directions

This compound represents a promising lead compound in the ongoing search for novel FtsZ-targeting antibacterials. Its design is rooted in a strong foundation of SAR data for the benzamide class of inhibitors. The experimental protocols detailed in this guide provide a robust framework for its synthesis and comprehensive biological evaluation.

Future work should focus on the precise determination of its IC₅₀ and MIC values against a panel of clinically relevant bacterial pathogens, including resistant strains. Co-crystallization of the compound with FtsZ would provide invaluable structural insights into its binding mode and pave the way for further rational drug design and optimization. The development of potent, specific, and safe FtsZ inhibitors like this compound holds the potential to deliver a new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

- Stokes, N. R., et al. (2005). Novel inhibitors of bacterial cell division. Journal of Biological Chemistry, 280(44), 36348-36356.

- Artola, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure–Activity Relationships. ChemMedChem, 12(16), 1335-1345.

- Haydon, D. J., et al. (2008). An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy. Antimicrobial agents and chemotherapy, 52(12), 4436-4445.

- Bi, E. F., & Lutkenhaus, J. (1991). FtsZ ring structure associated with division in Escherichia coli.

- Pichoff, S., & Lutkenhaus, J. (2002). Unique role for FtsZ in septal constriction. The EMBO journal, 21(4), 685-693.

- Jose, J., et al. (2005). A simple and rapid method for immunofluorescence staining of bacteria. Analytical biochemistry, 346(2), 323-325.

- Król, E., & Scheffers, D. J. (2013). FtsZ polymerization assays: simple protocols and considerations. Journal of visualized experiments: JoVE, (81), e50844.

- BenchChem. (2025). FtsZ-IN-7: A Technical Guide to its Mechanism of Action on FtsZ Polymerization.

- BenchChem. (2025). Application Notes and Protocols for FtsZ-inhibitor-X: A Tool for Investigating Bacterial Divisome Dynamics.

- Mukherjee, A., & Lutkenhaus, J. (1998). Analysis of FtsZ assembly by light scattering and determination of the role of divalent metal cations. Journal of bacteriology, 180(11), 2779-2788.

- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Difluorobenzamide. BenchChem Technical Support.

-

The iGEM Foundation. (n.d.). Bacterial Immunofluorescence protocol. Retrieved from [Link]

- Biotium. (2022). Protocol: Immunofluorescence Staining of Cells for Microscopy. Biotium.

- Sun, N., et al. (2014). Targeting the Achilles heel of FtsZ: the interdomain cleft. Frontiers in microbiology, 5, 568.

- Galeotti, J. B., et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. International journal of molecular sciences, 24(5), 4402.

- Ohashi, Y., et al. (1999). The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis. Journal of bacteriology, 181(4), 1348-1351.

- Beuria, T. K., et al. (2009). The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. Journal of Biological Chemistry, 284(43), 29561-29568.

- Kaul, M., et al. (2014). Identification of a new FtsZ inhibitor by virtual screening, mechanistic insights, and structure–activity relationship analyses. ACS infectious diseases, 1(1), 47-58.

-

ibidi GmbH. (n.d.). Immunofluorescence Staining | A Typical Workflow. Retrieved from [Link]

- Andreu, J. M., et al. (2010). The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. The Journal of biological chemistry, 285(19), 14239-14246.

-

ResearchGate. (n.d.). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. Retrieved from [Link]

- Pazos, M. R., & Balsa, D. (2020). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. Molecules (Basel, Switzerland), 25(21), 5038.

- Erickson, H. P., et al. (2010). FtsZ in bacterial cytokinesis: cytoskeleton and force generator all in one. Microbiology and molecular biology reviews: MMBR, 74(4), 504-528.

Sources

- 1. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biotium.com [biotium.com]

- 7. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journals.asm.org [journals.asm.org]

- 12. static.igem.org [static.igem.org]

An In-Depth Technical Guide to the Synthesis of 2,6-Difluoro-3-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,6-Difluoro-3-methylbenzamide, a key structural motif in modern medicinal chemistry. The document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and comparative analyses of various synthetic strategies. We will explore the synthesis from commercially available precursors, focusing on the preparation of the crucial intermediate, 2,6-Difluoro-3-methylbenzoic acid, and its subsequent conversion to the target amide through robust and scalable methods. Each section is grounded in established chemical principles, supported by authoritative references, and designed to provide a practical framework for laboratory application.

Introduction: The Significance of the 2,6-Difluorobenzamide Scaffold

The 2,6-difluorobenzamide core is a privileged scaffold in contemporary drug discovery. The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Specifically, derivatives of this scaffold have been identified as potent inhibitors of the bacterial cell division protein FtsZ, making them a promising new class of antimicrobial agents to combat drug-resistant pathogens.[2][3] this compound serves as a critical building block for the elaboration of these complex bioactive molecules, necessitating reliable and well-understood synthetic routes for its preparation.

This guide will detail a primary, high-yield synthetic route commencing from 2,4-difluorotoluene, followed by an analysis of alternative methodologies for the final amidation step, ensuring a comprehensive understanding for the practicing chemist.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule, this compound, points to 2,6-Difluoro-3-methylbenzoic acid as the immediate key precursor. This carboxylic acid can be formed through the carboxylation of an appropriate organometallic intermediate derived from a substituted difluorotoluene. The final step involves the formation of the amide bond, a cornerstone transformation in organic synthesis for which numerous methods exist.

Caption: Retrosynthetic pathway for this compound.

Synthesis of Key Intermediate: 2,6-Difluoro-3-methylbenzoic Acid

The most efficient route to the carboxylic acid intermediate utilizes a directed ortho-metalation (DoM) strategy. Starting from 2,4-difluorotoluene, the fluorine atom at the C2 position directs lithiation to the adjacent C3 position. Subsequent quenching of the resulting aryllithium species with carbon dioxide affords the desired benzoic acid derivative.

Caption: Workflow for the synthesis of 2,6-Difluoro-3-methylbenzoic acid.

Experimental Protocol: Directed Ortho-Metalation and Carboxylation

This protocol is adapted from established procedures for analogous transformations.[4]

-

Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Initial Charge: Charge the flask with 2,4-difluorotoluene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 5 mL per mmol of substrate).

-

Cooling: Cool the stirred solution to an internal temperature of -50 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.2 eq, typically 1.6 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -45 °C. A distinct color change (often to a dark red or purple) indicates the formation of the aryllithium species.

-

Reaction Hold: Stir the reaction mixture at -50 °C for 1 hour after the addition is complete.

-

Carboxylation: In a separate flask, create a slurry of freshly crushed dry ice (CO₂, solid) (approx. 10 eq) in a small amount of diethyl ether. Pour the cold reaction mixture carefully onto the CO₂ slurry with vigorous stirring.

-

Quenching and Workup: Allow the mixture to warm to room temperature overnight. Quench the reaction by adding 2 M sodium hydroxide solution. Transfer the mixture to a separatory funnel, wash the aqueous layer with toluene or diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until a white precipitate forms (typically pH < 2).

-

Isolation and Purification: Collect the white solid by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a suitable solvent like chloroform or an ethanol/water mixture to yield pure 2,6-difluoro-3-methylbenzoic acid.[4]

| Compound | MW ( g/mol ) | CAS No. | Role | Purity |

| 2,6-Difluoro-3-methylbenzoic acid | 172.13 | 32890-88-3 | Product | >97%[5] |

| 2,4-Difluorotoluene | 128.13 | 452-65-3 | Starting Material | |

| n-Butyllithium | 64.06 | 109-72-8 | Reagent | |

| Carbon Dioxide | 44.01 | 124-38-9 | Reagent |

Table 1: Key Reagents and Product Information.

Amidation: From Carboxylic Acid to Target Benzamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation that can be approached through several methods. The choice of method often depends on factors like substrate sensitivity, desired scale, and reagent availability. We present two robust methods here.

Method A: Activation via Acyl Chloride

This classic and highly effective method involves a two-step, one-pot process where the carboxylic acid is first converted to a highly reactive acyl chloride, which is then immediately treated with an ammonia source.

Caption: Amidation pathway via acyl chloride intermediate.

The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) convert it into an excellent leaving group, forming a highly electrophilic acyl chloride.[6] This intermediate reacts rapidly with nucleophiles like ammonia. The use of excess concentrated ammonia solution serves both as the nucleophile and as a base to neutralize the HCl byproduct generated in both steps.[7]

-

Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to trap HCl and SO₂), suspend 2,6-Difluoro-3-methylbenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, ~2.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Heat the mixture to reflux (approx. 80 °C) for 2-3 hours or until the evolution of gas ceases and the solution becomes clear.

-

Reagent Removal: Cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride (a pale yellow oil or solid) is typically used directly in the next step without purification.

-

Amination: Cool the flask containing the acyl chloride in an ice bath. Cautiously add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, large excess, ~10 eq) dropwise with vigorous stirring. This reaction is highly exothermic.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Product Isolation: A solid precipitate will form. Collect the product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold diethyl ether.

-

Drying: Dry the resulting white solid under vacuum to yield this compound.

Method B: Direct Amidation with a Coupling Agent (TiCl₄)

For substrates that may be sensitive to the harsh conditions of acyl chloride formation, direct coupling methods are preferred. Titanium tetrachloride (TiCl₄) has been shown to be an effective mediator for the direct condensation of carboxylic acids and amines.[8]

TiCl₄ acts as a powerful Lewis acid, activating the carboxylic acid by coordinating to the carbonyl oxygen. This coordination significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine. Pyridine is used as both a solvent and a base to neutralize the HCl formed during the reaction.[8]

-

Reactor Setup: In a screw-capped vial or flask, dissolve 2,6-Difluoro-3-methylbenzoic acid (1.0 eq) in anhydrous pyridine (~10 mL per mmol of acid).

-

Reagent Addition: To the solution, add the amine source (in this case, an ammonia solution or an ammonium salt, 1.0 eq) followed by the dropwise addition of TiCl₄ (3.0 eq).

-

Reaction: Tightly seal the vial and heat the reaction mixture to 85 °C with magnetic stirring for approximately 2-4 hours, monitoring by TLC for the disappearance of the starting acid.

-

Workup: Cool the reaction mixture to room temperature. Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Extraction: Treat the residue with an aqueous 1 N HCl solution and extract the product with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Alternative Route: Hydrolysis of 2,6-Difluoro-3-methylbenzonitrile

An industrially relevant and common alternative approach is the controlled hydrolysis of the corresponding benzonitrile. This method avoids the handling of the carboxylic acid intermediate altogether.

Caption: Synthesis via controlled nitrile hydrolysis.

The primary challenge of this route is preventing over-hydrolysis of the desired amide product to the corresponding carboxylic acid.[9][10] Various methods, including alkaline hydrolysis with hydrogen peroxide, acid-catalyzed hydrolysis, and even enzymatic hydrolysis, have been developed to achieve high selectivity for the amide.[9] For example, alkaline hydrolysis using hydrogen peroxide can provide high yields (up to 95%) with excellent purity.[9] Careful control of reaction temperature and time is critical to minimize the formation of the benzoic acid byproduct.[9]

Method Comparison and Data Summary

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield |

| Acyl Chloride | SOCl₂, NH₄OH | Reflux, then 0°C to RT | High yield, reliable, uses common reagents. | Harsh reagents (SOCl₂), generates acidic byproduct (HCl). | > 90% |

| TiCl₄ Coupling | TiCl₄, Pyridine | 85 °C | Milder than acyl chloride route, good for sensitive substrates. | Requires stoichiometric TiCl₄, pyridine solvent can be difficult to remove. | 70-85%[8] |

| Nitrile Hydrolysis | H₂O₂, NaOH (or acid) | Controlled Temp. | Potentially fewer steps, high atom economy. | Risk of over-hydrolysis to carboxylic acid, requires careful control. | Up to 95%[9] |

Table 2: Comparison of Amidation Strategies.

Purification and Characterization

The final product, this compound, is a white solid.

-

Purification: The primary method for purification is recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Characterization: The identity and purity of the compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals for the aromatic protons and the methyl group, as well as broad signals for the -NH₂ protons.

-

¹⁹F NMR: Two distinct signals corresponding to the two non-equivalent fluorine atoms.

-

¹³C NMR: Signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the methyl carbon.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₈H₇F₂NO (MW: 171.14 g/mol ).[11]

-

Melting Point: Comparison with literature values.

-

Safety Considerations

-

n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under an inert atmosphere by trained personnel.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts with moisture to release HCl and SO₂ gas. All manipulations should be performed in a well-ventilated fume hood.

-

Titanium Tetrachloride (TiCl₄): Corrosive liquid that fumes in air, reacting with moisture to release HCl. Handle with care in a fume hood.

-

Strong Acids and Bases (HCl, NaOH): Corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry methodologies. The most direct and high-yielding laboratory-scale approach involves the directed ortho-metalation of 2,4-difluorotoluene to form the key benzoic acid intermediate, followed by its conversion to the amide via the acyl chloride pathway. Alternative methods, such as direct coupling or nitrile hydrolysis, provide valuable options depending on the specific constraints of scale, substrate sensitivity, and available resources. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently produce this important chemical building block for applications in drug discovery and materials science.

References

-

The Preparation of Amides . (n.d.). Chemguide. Retrieved from [Link]

-

Making Amides from Carboxylic Acids . (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Pasetto, P., et al. (2004). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . RSC Advances. Retrieved from [Link]

-

Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . The Journal of Organic Chemistry. Retrieved from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | Request PDF . (2013). ResearchGate. Retrieved from [Link]

-

Wang, J., et al. (2013). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water . ResearchGate. Retrieved from [Link]

-

Synthesis of 2,6-difluoro-m-toluic acid . (n.d.). PrepChem.com. Retrieved from [Link]

-

Rosado-Lugo, F., et al. (2022). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors . ResearchGate. Retrieved from [Link]

-

2,6-Difluoro-3-methylbenzoic acid . (n.d.). ABL Technology. Retrieved from [Link]

-

Gigante, A., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships . ChemMedChem. Retrieved from [Link]

-

Steinebach, M., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs . Journal of Medicinal Chemistry. Retrieved from [Link]

-

Le-Hoang, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 . Chemistry Central Journal. Retrieved from [Link]

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-methylbenzamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzamide and its derivatives represent a class of chemical compounds with significant potential in medicinal chemistry and drug development. The presence of the difluorinated aromatic ring and the methyl-substituted benzamide moiety imparts unique physicochemical properties, influencing factors such as metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthetic strategies for preparing these valuable compounds, focusing on the underlying chemical principles, detailed experimental protocols, and the synthesis of various derivatives.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound and its derivatives primarily revolves around two main strategies: the formation of the amide bond from a pre-synthesized carboxylic acid precursor, and, to a lesser extent, the modification of a pre-existing benzamide structure. The choice of strategy often depends on the availability of starting materials, the desired scale of the reaction, and the specific derivatives being targeted.

This guide will focus on the most common and versatile approach: the synthesis of the key intermediate, 2,6-difluoro-3-methylbenzoic acid, followed by its conversion to the corresponding benzamide and its N-substituted derivatives.

Part 1: Synthesis of the Key Intermediate: 2,6-Difluoro-3-methylbenzoic Acid

The most direct and efficient route to 2,6-difluoro-3-methylbenzoic acid involves the ortho-lithiation of 2,4-difluorotoluene followed by carboxylation with carbon dioxide. This method offers high regioselectivity due to the directing effect of the fluorine and methyl groups.

Reaction Pathway: From 2,4-Difluorotoluene to the Carboxylic Acid

Caption: Synthesis of 2,6-difluoro-3-methylbenzoic acid.

Experimental Protocol: Synthesis of 2,6-Difluoro-3-methylbenzoic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2,4-Difluorotoluene | 128.13 | 78 | 10.0 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 93.5 | 37.4 mL |

| Dry Tetrahydrofuran (THF) | - | - | 500 mL |

| Dry Ice (solid CO2) | 44.01 | excess | ~100 g |

| Diethyl ether | - | - | 100 mL |

| 2N Sodium Hydroxide | - | - | 250 mL |

| Concentrated Hydrochloric Acid | - | - | As needed |

| Toluene | - | - | For washing |

| Chloroform | - | - | For recrystallization |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer, add 2,4-difluorotoluene (10.0 g, 78 mmol) and dry tetrahydrofuran (500 mL).

-

Flush the system with dry nitrogen and cool the mixture to an internal temperature of -50°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (37.4 mL of a 2.5 M solution in hexanes, 93.5 mmol) dropwise via the dropping funnel, maintaining the internal temperature at or below -50°C. A deep red-purple solution will form.

-

Stir the reaction mixture at -50°C for 1 hour.

-

In a separate beaker, prepare a slurry of crushed dry ice (~100 g) in diethyl ether (100 mL).

-

Pour the reaction mixture slowly onto the dry ice slurry with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for an additional 20 hours.

-

Add 2N sodium hydroxide (250 mL) to the residue.

-

Wash the aqueous layer with toluene to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate forms.

-

Collect the white precipitate by vacuum filtration.

-

Recrystallize the crude product from hot chloroform to yield pure 2,6-difluoro-3-methylbenzoic acid.

Expected Yield: ~70-80% Melting Point: 139-142°C[1]

Part 2: Synthesis of this compound

With the key carboxylic acid intermediate in hand, the next step is the formation of the amide bond. Two primary methods are commonly employed: the acyl chloride method and direct catalytic amidation.

Method A: The Acyl Chloride Pathway

This robust and widely used method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with an amine.